Product packaging for Bis(2,4-dinitrophenyl) ether(Cat. No.:CAS No. 2217-56-3)

Bis(2,4-dinitrophenyl) ether

Cat. No.: B1654337
CAS No.: 2217-56-3
M. Wt: 350.2 g/mol
InChI Key: WGAXJEXVOSVLFY-UHFFFAOYSA-N
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Description

Contextual Significance of Nitroaromatic Ethers in Contemporary Chemical Research

Nitroaromatic ethers, a class of organic compounds characterized by one or more nitro groups attached to an aromatic ring system linked by an ether bond, hold a significant position in modern chemical research. The strong electron-withdrawing nature of the nitro group, coupled with the stability of the aromatic ring, imparts unique chemical and physical properties to these molecules. nih.gov This makes them valuable intermediates in the synthesis of a wide array of products, including dyes, polymers, pesticides, and perhaps most notably, energetic materials. nih.govresearchgate.net In the realm of materials science, the presence of nitro groups, which act as oxidizers, and the aromatic core, which serves as a fuel, allows these compounds to be classified as high-energy-density materials (HEDMs). researchgate.net

The chemical reactivity of nitroaromatic ethers is a key area of investigation. They are known to participate in various chemical transformations, including nucleophilic aromatic substitution (SNAr) reactions, where the electron-deficient nature of the aromatic ring facilitates attack by nucleophiles. rsc.orgscirp.org This reactivity is harnessed in the synthesis of more complex molecules. Furthermore, recent research has explored their application in fields such as medicinal chemistry, where they are being investigated as bioreductive agents for targeting hypoxic tumors, and in the development of fluorescent probes for imaging these low-oxygen environments. mdpi.com The study of nitroaromatic ethers, therefore, spans from fundamental organic synthesis and reaction mechanisms to the development of advanced materials and therapeutic agents.

Historical Development and Theoretical Frameworks of Aryl Ether Investigations

The study of aryl ethers has a rich history, with foundational synthesis methods dating back to the 19th century. The Williamson ether synthesis, developed by Alexander Williamson in 1850, provided one of the earliest general methods for preparing ethers, including aryl ethers, by reacting an alkoxide or phenoxide with an alkyl or aryl halide. wikipedia.org This reaction was pivotal in establishing the structure of ethers. wikipedia.org Over the years, numerous other methods have been developed, including the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with a phenol. organic-chemistry.org

More contemporary approaches to aryl ether synthesis have focused on developing milder and more efficient catalytic systems. The advent of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its etherification variants, has significantly expanded the scope of accessible diaryl ether structures, allowing for the coupling of electron-deficient aryl halides under relatively mild conditions. organic-chemistry.orgacs.org Theoretical frameworks for understanding the reactivity of aryl ethers have also evolved. The mechanism of nucleophilic aromatic substitution (SNAr) is a cornerstone in explaining the reactivity of electron-deficient aryl ethers. rsc.org This mechanism typically involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate. More advanced theoretical models, such as Hirshfeld surface analysis and electrostatic potential calculations, are now being employed to correlate the crystal structure of nitroaromatic ethers with their energetic properties and sensitivity, providing a deeper understanding that goes beyond older predictive models. researchgate.netnih.gov

Scope and Research Objectives for Bis(2,4-dinitrophenyl) Ether Studies

This compound, with its two highly electron-deficient dinitrophenyl rings linked by an ether oxygen, serves as a key subject for investigating the chemistry of nitroaromatic ethers. Research on this specific compound is driven by several objectives. A primary goal is the comprehensive characterization of its physicochemical properties, including its thermal stability and energetic potential. researchgate.net This involves both experimental determination and theoretical calculations of parameters like detonation velocity and pressure. researchgate.net

Another significant research focus is the elucidation of its crystal structure through techniques like single-crystal X-ray diffraction. nih.govacs.org Understanding the solid-state structure is crucial for correlating molecular conformation and intermolecular interactions with macroscopic properties such as sensitivity to impact and friction. researchgate.netnih.gov Furthermore, studies on this compound aim to explore its reactivity in various chemical transformations. For instance, its susceptibility to cleavage under certain conditions, such as during the hydrolysis of related compounds, provides insights into the stability of the diaryl ether linkage in highly electron-deficient systems. sciencemadness.org The compound also serves as a model for understanding the behavior of nitroaromatic compounds in different chemical environments and their potential applications, for example, in the synthesis of other functionalized materials. rsc.org

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical FormulaC12H6N4O9 nih.gov
Molecular Weight350.20 g/mol nih.gov
AppearanceSolid chemicalbook.com
Melting Point140-145 °C chemicalbook.com
InChIInChI=1S/C12H6N4O9/c17-13(18)7-1-3-11(9(5-7)15(21)22)25-12-4-2-8(14(19)20)6-10(12)16(23)24/h1-6H massbank.eu
InChIKeyWGAXJEXVOSVLFY-UHFFFAOYSA-N chemspider.com
SMILESC1=C(C(=C(C=C1)N+[O-])OC2=C(C=C(C=C2)N+[O-])N+[O-])N+[O-] nih.gov

Detailed Research Findings

Recent research has provided significant insights into the structure and energetic properties of this compound. A key breakthrough was the determination of its single-crystal X-ray structure, which had remained elusive for decades. nih.govacs.org This structural data has been crucial for advanced theoretical analyses.

Studies employing Hirshfeld surface analysis and fingerprint plot analysis on the crystal structure have enabled a more accurate understanding of its sensitivity. researchgate.netnih.gov These modern computational models have shown that older predictive models for sensitivity, which were often based on bond dissociation enthalpy and electrostatic potential, can sometimes provide results that deviate significantly from experimental values. researchgate.netnih.gov The newer models, which directly utilize the crystal structure, offer a more nuanced and accurate prediction of structure-property relationships for energetic materials. researchgate.netnih.gov

Spectroscopic characterization has also been thoroughly conducted. The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 350. massbank.eu The fragmentation pattern provides further structural information. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have also been used to characterize the molecule, confirming the presence of the dinitrophenyl groups and the ether linkage. scirp.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6N4O9 B1654337 Bis(2,4-dinitrophenyl) ether CAS No. 2217-56-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2217-56-3

Molecular Formula

C12H6N4O9

Molecular Weight

350.2 g/mol

IUPAC Name

1-(2,4-dinitrophenoxy)-2,4-dinitrobenzene

InChI

InChI=1S/C12H6N4O9/c17-13(18)7-1-3-11(9(5-7)15(21)22)25-12-4-2-8(14(19)20)6-10(12)16(23)24/h1-6H

InChI Key

WGAXJEXVOSVLFY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Other CAS No.

2217-56-3

Origin of Product

United States

Synthetic Methodologies and Strategic Precursor Chemistry of Bis 2,4 Dinitrophenyl Ether

Foundational Synthetic Routes to Diaryl Ethers

The synthesis of diaryl ethers, a key structural motif in many organic compounds, is primarily achieved through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The choice of synthetic route is often dictated by the electronic properties of the aromatic rings involved. For electron-deficient aromatic systems, such as those bearing nitro groups, the Nucleophilic Aromatic Substitution (SNAr) mechanism is particularly effective. Alternatively, the Ullmann condensation provides a classic, copper-mediated approach to forming carbon-oxygen bonds between aryl groups, which has been refined over the years to improve its scope and efficiency.

Principles of Nucleophilic Aromatic Substitution (SNAr) in Dinitrophenyl Ether Formation

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr reactions are favored on aromatic rings that are electron-poor. masterorganicchemistry.com This condition is met in dinitrophenyl systems, where the strong electron-withdrawing nature of the two nitro groups activates the ring toward nucleophilic attack. wikipedia.orgscribd.com

The reaction proceeds via a two-step addition-elimination mechanism. scribd.com The first, and typically rate-determining, step is the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso carbon). scribd.com This attack temporarily disrupts the ring's aromaticity, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgscribd.com This intermediate is stabilized by resonance, with the negative charge delocalized across the aromatic system and, crucially, onto the electron-withdrawing nitro groups. wikipedia.org The final step is the rapid expulsion of the leaving group, which restores the aromaticity of the ring and yields the final ether product. wikipedia.org The formation of the resonance-stabilized Meisenheimer complex is a slow process due to the initial loss of aromaticity, while the subsequent elimination of the leaving group is fast as the ring regains its aromatic character. wikipedia.org

The efficiency of the SNAr reaction is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. wikipedia.orgscribd.com In the synthesis of dinitrophenyl ethers, halogenated nitroaromatics serve as ideal electrophilic partners. Compounds such as 1-chloro-2,4-dinitrobenzene (B32670) and 1-fluoro-2,4-dinitrobenzene (B121222) are common precursors. scribd.comscirp.org The nitro groups at positions 2 and 4 are essential "activators"; they pull electron density from the aromatic ring, making the ipso-carbon more susceptible to nucleophilic attack and stabilizing the anionic Meisenheimer intermediate. scribd.com The halogen atom (e.g., F, Cl) functions as the nucleofuge, or leaving group, that is displaced by the incoming nucleophile (e.g., an aryloxide).

Table 1: Common Precursors for SNAr Synthesis of Dinitrophenyl Ethers

Precursor Name Leaving Group
1-Fluoro-2,4-dinitrobenzene (DNFB) F

While SNAr reactions on highly activated substrates can proceed without a catalyst, the reaction rate and yield can often be improved through catalysis and optimization of reaction conditions. Base catalysis is a common strategy, where a base is used to deprotonate the nucleophile (e.g., a phenol), increasing its nucleophilicity. For example, the reaction of 2,4-dinitrophenyl phenyl ether with morpholine (B109124) is base-catalyzed. rsc.org In the synthesis of a polymer-bound dinitrophenyl ether, triethylamine (B128534) was employed as a catalyst. scirp.org

The choice of solvent is also critical. High-boiling, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are frequently used because they can solvate the charged intermediate and facilitate the reaction. scirp.orgwikipedia.orgsemanticscholar.org Reaction temperature is another key parameter that must be controlled to ensure efficient conversion and minimize side reactions. For instance, the synthesis of a 2,4-dinitrophenyl ether of polyvinyl alcohol was conducted at 70°C for an extended period to achieve a satisfactory degree of substitution. scirp.org

Table 2: Illustrative Reaction Conditions for SNAr-based Dinitrophenyl Ether Synthesis

Reactants Catalyst Solvent Temperature Reference
Polyvinyl alcohol + 1-Fluoro-2,4-dinitrobenzene Triethylamine DMF 70°C scirp.org
Phenol + 1-Chloro-2,4-dinitrobenzene Sodium metal (to form phenoxide) Ether Room Temp. semanticscholar.org

Exploration of Alternative Carbon-Oxygen Bond-Forming Reactions for Aromatic Ethers

Beyond the SNAr pathway, the Ullmann condensation, or Ullmann ether synthesis, represents a significant alternative for the formation of diaryl ethers. wikipedia.orgorganic-chemistry.org Named after Fritz Ullmann, this reaction involves the copper-promoted coupling of an aryl halide with a phenol. wikipedia.orgwikipedia.org

Traditionally, the Ullmann reaction required harsh conditions, including high temperatures (often exceeding 210°C), polar solvents like nitrobenzene (B124822) or DMF, and stoichiometric amounts of copper, often as a bronze alloy. wikipedia.orgwikipedia.org These conditions limited the reaction's applicability, particularly for sensitive substrates. However, modern advancements have led to the development of milder, more versatile catalytic systems. These improved methods often utilize soluble copper(I) catalysts in combination with supporting ligands, such as diamines and acetylacetonates, which facilitate the reaction at lower temperatures (e.g., 80–110°C). wikipedia.orgnih.gov The mechanism is believed to involve the formation of an organocopper intermediate. wikipedia.org

Table 3: Comparison of SNAr and Ullmann Condensation for Diaryl Ether Synthesis

Feature Nucleophilic Aromatic Substitution (SNAr) Ullmann Condensation
Catalyst Often base-catalyzed or uncatalyzed on activated rings Copper-catalyzed (Cu(0) or Cu(I) salts)
Substrate Activation Requires electron-withdrawing groups on the aryl halide Can be used with both electron-rich and electron-poor aryl halides
Typical Temperature Varies; can be mild to moderate (e.g., RT - 100°C) Traditionally high (>160°C); modern methods are milder (80-110°C)

| Mechanism | Addition-elimination via Meisenheimer complex | Involves organocopper intermediates; mechanism can vary |

Synthesis of Polymer-Bound Bis(2,4-dinitrophenyl) Ether Analogues

The immobilization of reactive chemical moieties onto polymeric supports is a widely used strategy in organic synthesis and materials science. Attaching 2,4-dinitrophenyl ether units to a polymer backbone creates a functional material that can be used in various applications, such as in the study of anionic sigma complexes or as a reactive polymer. scirp.org

Functionalization of Polymeric Scaffolds with 2,4-Dinitrophenyl Moieties

The functionalization of a polymeric scaffold with 2,4-dinitrophenyl groups can be readily achieved using the SNAr reaction. A representative example is the synthesis of the 2,4-dinitrophenyl ether of polyvinyl alcohol (PVA-DNP). scirp.org In this procedure, the hydroxyl groups of the polyvinyl alcohol backbone act as the nucleophile, attacking the electrophilic 1-fluoro-2,4-dinitrobenzene (DNFB). scirp.org

The reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) and is catalyzed by a base, such as triethylamine. scirp.org The synthesis of PVA-DNP was performed by heating the components at 70°C for seven days. scirp.org An important observation from this synthesis was that the degree of substitution (DS)—the fraction of polymer hydroxyl groups that were functionalized—was limited to 0.5. This limitation was attributed to the neighboring group effects of the PVA hydroxyl groups. scirp.org The resulting PVA-DNP polymer was characterized by NMR, IR, and UV-visible spectroscopy, confirming the successful attachment of the 2,4-dinitrophenyl ether units to the polymer chain. scirp.org

Table 4: Components for the Synthesis of Polymer-Bound 2,4-Dinitrophenyl Ether

Component Role Specific Example
Polymeric Scaffold Provides the backbone and nucleophilic sites Polyvinyl alcohol (PVA)
Dinitrophenyl Source Electrophilic reagent containing the moiety to be attached 1-Fluoro-2,4-dinitrobenzene (DNFB)
Solvent Solubilizes reactants Dimethylformamide (DMF)

Table 5: List of Chemical Compounds Mentioned

Compound Name
1-Chloro-2,4-dinitrobenzene
1-Fluoro-2,4-dinitrobenzene (DNFB)
2,4-Dinitrophenyl ether of polyvinyl alcohol (PVA-DNP)
2,4-Dinitrophenyl phenyl ether
Acetonitrile
Dimethyl sulfoxide (DMSO)
Dimethylformamide (DMF)
Ether
Ethyl acetate
Morpholine
Nitrobenzene
Phenol
Polyvinyl alcohol (PVA)
Sodium metal

Impact of Neighboring Group Effects on Substitution Efficiency in Polymer Conjugates

The conjugation of this compound to polymeric backbones is a key strategy for the development of advanced materials. However, the efficiency of the substitution reactions involved in this process can be significantly influenced by neighboring group effects, also known as anchimeric assistance. This phenomenon involves the participation of a nearby functional group within the polymer in the rate-determining step of the reaction, often leading to an enhancement of the reaction rate. mugberiagangadharmahavidyalaya.ac.inwikipedia.orgdalalinstitute.com

In the context of synthesizing polymer conjugates of this compound, a prominent example of a neighboring group is the hydroxyl group (-OH) present on many polymer backbones, such as polyvinyl alcohol (PVA). During the nucleophilic aromatic substitution (SNAr) reaction between the polymer's hydroxyl groups and a suitable precursor like 1-fluoro-2,4-dinitrobenzene, an adjacent hydroxyl group can act as an internal nucleophile. dalalinstitute.com This intramolecular participation can facilitate the displacement of the leaving group (e.g., fluoride), proceeding through a cyclic intermediate.

The rate of such reactions can be significantly higher than for analogous intermolecular reactions. This rate enhancement is a hallmark of anchimeric assistance and is attributed to the high effective local concentration of the participating group. mugberiagangadharmahavidyalaya.ac.indalalinstitute.com The stereochemical outcome of the reaction can also be affected, often proceeding with retention of configuration at the reaction center due to a double inversion mechanism. chem-station.com

Key Factors Influencing Neighboring Group Effects in Polymer Conjugates:

FactorDescriptionImpact on Substitution Efficiency
Polymer Backbone Flexibility The ability of the polymer chain to adopt a conformation that allows the neighboring group to approach the reaction center.Higher flexibility can lead to more effective anchimeric assistance.
Nature of the Neighboring Group The nucleophilicity and steric bulk of the participating group (e.g., -OH, -NH2, -SH). dalalinstitute.comMore nucleophilic and less sterically hindered groups generally provide greater assistance.
Solvent The ability of the solvent to solvate the transition state and intermediates.Polar aprotic solvents are often preferred for SNAr reactions.
Reaction Temperature Affects the rate of both the desired substitution and any potential side reactions.Optimization is crucial to maximize substitution efficiency.

Preparation of Structurally Related Bis(dinitrophenyl) Derivatives for Comparative Research

To comprehensively understand the structure-property relationships of this compound, the synthesis and characterization of its structural analogues are crucial. This includes replacing the ether oxygen with other chalcogens (sulfur, selenium, and tellurium) and incorporating the dinitrophenyl units into macrocyclic structures like crown ethers.

Synthesis of Bis(2,4-dinitrophenyl) Thioether and Similar Chalcogen Analogues

The synthesis of bis(2,4-dinitrophenyl) thioether (sulfane) and its heavier chalcogen analogues provides a platform for investigating the impact of the heteroatom on the molecule's electronic, structural, and energetic properties. researchgate.net

A common and effective method for the synthesis of bis(2,4-dinitrophenyl) thioether involves the reaction of an activated aryl halide, such as 1-chloro-2,4-dinitrobenzene, with a sulfur source. One reported new synthetic route utilizes the reaction of 1-chloro-2,4-dinitrobenzene with 2-thiobarbituric acid in the presence of triethylamine. This reaction proceeds to give bis(2,4-dinitrophenyl)sulfane in good yield. nih.gov

For the synthesis of bis(2,4-dinitrophenyl) selenide and telluride , analogous methods can be employed, typically starting from 1-chloro- or 1-fluoro-2,4-dinitrobenzene and a suitable selenium or tellurium nucleophile. The synthesis of diaryl selenides can be achieved through the reaction of an organolithium reagent with elemental selenium. rsc.org For instance, reacting 2,4-dinitrophenyllithium with selenium powder would be a plausible route to the corresponding diselenide, which can then be converted to the selenide.

Similarly, organotellurium compounds can be prepared by reacting organometallic reagents with tellurium tetrahalides or by the reduction of diaryl tellurium dihalides. nih.gov A general approach for the synthesis of diaryl tellurides involves the reaction of an aryl mercuric chloride with tellurium tetrabromide, followed by reduction.

General Synthetic Approach for Chalcogen Analogues:

Chalcogen AnaloguePrecursorsGeneral Reaction Conditions
Thioether 1-Chloro-2,4-dinitrobenzene, 2-Thiobarbituric acid, TriethylamineEthanol, Shaking for 5-6 hours
Selenide 1-Halo-2,4-dinitrobenzene, Selenium source (e.g., Na2Se)Polar aprotic solvent (e.g., DMF, DMSO)
Telluride 1-Halo-2,4-dinitrobenzene, Tellurium source (e.g., Na2Te)Inert atmosphere, Anhydrous conditions

Synthetic Pathways to Crown Ether Architectures Incorporating Dinitrophenyl Units

The incorporation of dinitrophenyl units into crown ether architectures is a promising strategy for creating novel host-guest systems with unique recognition and sensing capabilities. The electron-withdrawing nature of the dinitrophenyl groups can significantly influence the electronic properties and binding affinities of the crown ether macrocycle.

A primary synthetic route to such crown ethers is the Williamson ether synthesis , which involves the reaction of a diol with a dihalide or ditosylate under basic conditions. rsc.orgbham.ac.uknih.gov To incorporate a dinitrophenyl unit, a precursor such as 2,4-dinitrophenol (B41442) can be used as one of the components in the cyclization reaction.

For example, the reaction of a bis(halomethyl)dinitrophenyl derivative with a polyethylene (B3416737) glycol in the presence of a base could yield a crown ether containing the dinitrophenyl moiety as an integral part of the macrocyclic ring. The choice of the base and solvent is critical to promote the desired intramolecular cyclization over intermolecular polymerization.

Another powerful technique for the synthesis of crown ethers is template-directed synthesis . rsc.orgjetir.org In this approach, a metal cation is used to organize the precursor molecules into a conformation that favors macrocyclization. The size of the cation can direct the formation of a specific-sized crown ether. For the synthesis of dinitrophenyl-containing crown ethers, an appropriate alkali metal cation could be used to template the reaction between a dinitrophenol-derived diol and a suitable dihalide.

Illustrative Synthetic Scheme for a Dinitrophenyl-Containing Crown Ether:

A plausible synthetic pathway could involve the reaction of a di-O-alkylated 2,4-dinitrophenol derivative with a polyethylene glycol ditosylate in the presence of a base like potassium carbonate, utilizing the template effect of the potassium ion.

The development of these synthetic methodologies allows for the systematic investigation of how the incorporation of the this compound moiety and its analogues into different molecular architectures influences their chemical and physical properties.

Mechanistic Investigations of Chemical Transformations Involving Bis 2,4 Dinitrophenyl Ether

Elucidation of Nucleophilic Aromatic Substitution (SNAr) Mechanisms

The generally accepted mechanism for nucleophilic aromatic substitution (SNAr) on electron-poor aromatic rings, such as those in bis(2,4-dinitrophenyl) ether, is a two-step addition-elimination process. semanticscholar.orgresearchgate.net This pathway is favored due to the presence of strong electron-withdrawing groups, like the nitro groups (NO₂), positioned ortho and para to the ether linkage, which serves as the leaving group. wikipedia.org These groups activate the aromatic ring towards nucleophilic attack by stabilizing the resulting negatively charged intermediate. wikipedia.orgmasterorganicchemistry.com The reaction involves the initial attack of a nucleophile on an electron-deficient carbon atom of the dinitrophenyl ring, leading to the formation of a high-energy, resonance-stabilized carbanionic intermediate. wikipedia.orgmasterorganicchemistry.com This is followed by the expulsion of the leaving group, which restores the aromaticity of the ring. wikipedia.org

The key intermediate in the SNAr mechanism is a resonance-stabilized anionic σ-adduct known as a Meisenheimer complex. wikipedia.orgnih.gov The formation of this complex is typically the slow, rate-determining step of the reaction because it involves the temporary loss of aromaticity, resulting in a higher energy state. wikipedia.org For dinitrophenyl ethers, the nucleophile attacks the ipso-carbon (the carbon atom bearing the ether linkage), creating a tetrahedral sp³-hybridized center. wikipedia.org The negative charge is delocalized across the aromatic ring and, crucially, onto the ortho and para nitro groups, which significantly enhances the stability of the complex. wikipedia.org

The stability of Meisenheimer complexes allows for their characterization using various spectroscopic techniques. UV-visible spectroscopy is a primary tool for their detection, as their formation is often accompanied by the appearance of intense, characteristic colors, such as deep red. scirp.org For instance, the reaction of a 2,4-dinitrophenyl ether polymer with sodium methoxide (B1231860) results in a deep red solution with absorption maxima near 350 nm and 505 nm, indicative of σ-complex formation. scirp.org NMR spectroscopy also provides definitive evidence, with the sp³-hybridized ring hydrogen appearing as a transient peak at a characteristic upfield chemical shift (e.g., near 5.5 ppm). scirp.org

Table 1: Spectroscopic Data for Anionic σ-Complexes Derived from 2,4-Dinitrophenyl Ethers

Technique Feature Typical Value/Observation Reference
UV-visible Spectroscopy Absorption Maxima (λmax) ~350 nm and ~505 nm scirp.org
Visual Observation Appearance of intense color (e.g., deep red) scirp.org

| NMR Spectroscopy | Chemical Shift (δ) of H at sp³ carbon | ~5.5 ppm | scirp.org |

In specific cases, particularly when the nucleophile is part of the same molecule, intramolecular attack can lead to the formation of spirocyclic Meisenheimer complexes. These five- or six-membered spirocyclic structures are known to form readily and can be particularly stable. scirp.org An example is the reaction of the 2,4-dinitrophenyl ether of polyvinyl alcohol (PVA-DNP). scirp.org Here, a neighboring hydroxyl group on the polymer backbone can act as an intramolecular nucleophile, attacking the dinitrophenyl ring to form a polymer-bound spirocyclic σ-complex. scirp.org This intramolecular reaction can limit the degree of substitution on the polymer. scirp.org Upon neutralization, the color fades, indicating the decomposition of the spirocyclic complex and reversion to the starting ether. scirp.org

In reactions of bis(2,4-dinitrophenyl) phosphate (B84403) with hydroxylamine, a proposed rearrangement involves the migration of a 2,4-dinitrophenyl group from an oxygen atom to a nitrogen atom, which is thought to proceed through a transient, cyclic Meisenheimer complex intermediate. acs.org

The kinetics of SNAr reactions involving dinitrophenyl derivatives are typically second-order, being first-order with respect to both the substrate and the nucleophile. mdpi.com The rate-limiting step can be either the formation of the Meisenheimer complex (k₁) or the departure of the leaving group (k₂). researchgate.net For reactions with highly nucleofugal leaving groups, the formation of the intermediate is rate-determining. nih.gov Conversely, when the leaving group is poor, its expulsion can become the slow step. researchgate.netccsenet.org

Kinetic studies provide insight into the transition state of the reaction. For example, in the reaction of 2,4-dinitrophenyl 5-substituted-2-furoates with phenoxides, the large negative βacyl values (−2.24 to −2.50) and large positive ρ(x) values (3.18 to 3.56) indicate that nucleophilic attack is the rate-determining step, with significant C–O bond formation in the transition state. mdpi.com The magnitude of the Brönsted coefficient (βnuc) serves as an indicator of the degree of bond formation between the nucleophile and the substrate in the transition state. mdpi.com

Table 2: Kinetic Parameters for Nucleophilic Attack on 2,4-Dinitrophenyl Derivatives

Substrate Nucleophile Kinetic Parameter Value Solvent Reference
2,4-Dinitrophenyl Phenyl Sulfide (B99878) Derivatives Hydrazine βlg (leaving group dependence) -0.18 DMSO semanticscholar.org
2,4-Dinitrophenyl Furoates 4-Substituted Phenoxides βnuc (nucleophile dependence) 0.81 - 0.84 20% DMSO (aq) mdpi.com

Thermodynamic studies have been conducted on the proton-transfer reactions of 2,4-dinitrophenol (B41442), a potential hydrolysis product, with various amine bases, allowing for the determination of equilibrium constants for these related processes. rsc.org

Mechanisms of Hydrolytic Cleavage of the Ether Linkage

Ether cleavage is a substitution reaction that breaks the C-O bond of an ether. wikipedia.org Due to the general stability of ethers, this process typically requires harsh conditions, such as treatment with a strong acid. wikipedia.orgmasterorganicchemistry.com The mechanism for the acidic cleavage of an aryl ether like this compound involves the initial protonation of the ether oxygen, which transforms the alkoxy group into a much better leaving group (an alcohol). masterorganicchemistry.com Following protonation, a nucleophile (such as a halide ion from the acid) attacks the carbon atom. masterorganicchemistry.com For an aryl ether, the cleavage will not occur via an SN1 or SN2 reaction at the sp²-hybridized aromatic carbon. masterorganicchemistry.com Instead, the reaction would proceed via nucleophilic aromatic substitution on the activated dinitrophenyl ring, with water or a hydroxide (B78521) ion acting as the nucleophile, especially under neutral or basic conditions.

The hydrolytic cleavage of dinitrophenyl ethers, or analogous nucleophilic cleavage reactions, can be harnessed for chemical sensing. A key strategy involves designing a system where a specific analyte triggers the cleavage reaction, leading to a measurable signal, such as a change in fluorescence. nih.gov

A prominent example is the detection of hydrogen sulfide (H₂S). nih.gov In one sensor design, a dinitrophenyl (DNP) ether is confined within a luminescent metal-organic framework (MOF). nih.gov H₂S, acting as a potent nucleophile (in its anionic hydrosulfide (B80085) form, HS⁻), triggers the thiolysis of the DNP ether. nih.gov This cleavage of the DNP moiety results in the release of a fluorophore that was previously quenched by the DNP group, producing a strong "turn-on" fluorescence signal. nih.gov This analyte-induced cleavage mechanism provides high selectivity for H₂S over other interfering substances and can be extremely rapid, with response times as short as 5 seconds. nih.gov The fluorescence intensity shows a linear correlation with the H₂S concentration, enabling quantitative analysis with a low detection limit (e.g., 0.29 μM). nih.gov

Photochemical and Thermal Reaction Pathways

The thermal decomposition of highly nitrated aromatic compounds is a critical area of study. While specific data for this compound is limited, studies on analogous molecules like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) provide insight into potential pathways. nih.gov For such compounds, thermal decomposition can be initiated by the condensation of adjacent amino and nitro groups to form water and a furazan (B8792606) ring. nih.gov However, another observed pathway involves the early breakdown of the benzene (B151609) ring itself, leading to the evolution of CO₂. nih.gov This indicates that oxidation of the aromatic carbon, with oxygen atoms supplied by the nitro groups, is a competing and significant decomposition route that occurs at the onset of thermal breakdown. nih.gov The C-NO₂ bond is predicted to be the weakest bond, and its scission at high temperatures (>330 °C) is a likely initiating step. nih.gov

Photochemical investigations into dinitrophenyl ethers have explored their ability to act as fluorescence quenchers. researchgate.net For example, 1-allyloxy-2,4-dinitrobenzene has been shown to quench the fluorescence of tryptophan and 4,4'-diaminostilbene. researchgate.net This quenching can occur through various molecular interactions, including energy transfer or the formation of ground-state complexes, which may be relevant to understanding the behavior of these compounds under UV irradiation. researchgate.net

Mechanistic Study of Thermal Degradation and Decomposition Processes

Detailed mechanistic studies on the thermal degradation and decomposition of this compound are limited in publicly available scientific literature. As an energetic material, its decomposition has been considered in the context of structure-property relationships, where intermolecular interactions within its crystal structure are noted to be significant factors in its stability. researchgate.netnih.gov

Computational and predictive models for the stability of energetic materials, such as those based on bond dissociation enthalpy, have been found to sometimes deviate from experimental values for this class of compounds. nih.gov This suggests that a simple homolytic bond cleavage model may not fully capture the decomposition mechanism. For instance, analysis of related polymeric systems, such as the 2,4-dinitrophenyl ether of polyvinyl alcohol, shows that thermal decomposition around 277°C results in the release of 2,4-dinitrophenol, indicating that cleavage of the C-O ether bond is a key thermal event. scirp.org

For many nitroaromatic compounds, the initial step in thermal decomposition is often the homolytic cleavage of the C-NO2 bond, as it is typically the weakest bond in the molecule. However, for this compound, the C-O ether linkage presents an alternative decomposition pathway. The precise sequence of bond-breaking, the nature of the subsequent radical reactions, and the final decomposition products have not been exhaustively detailed. Without specific experimental or computational studies on this compound, a definitive mechanism cannot be provided.

Table 1: Plausible Initial Steps in Thermal Decomposition of this compound

Bond TypeCleavage Products (Radicals)Remarks
Aryl-O (Ether Bond)2,4-dinitrophenoxy radical + 2,4-dinitrophenyl radicalA likely pathway given the structure, leading to the formation of phenoxy-type radicals.
Aryl-NO2 (Nitro Group)2-(2,4-dinitrophenoxy)phenyl radical + Nitrogen dioxide (•NO2)A common initial step for many nitroaromatic energetic materials.

Exploration of Photo-Induced Chemical Transformations

Specific research detailing the photo-induced chemical transformations of this compound is not extensively covered in the available literature. However, the photochemical behavior of related dinitrophenyl compounds and diphenyl ethers can provide insights into potential reaction pathways. The primary photochemical processes for such molecules typically involve excitation of the nitroaromatic system, which can lead to several subsequent reactions.

One plausible transformation upon UV irradiation is the cleavage of the C-O ether bond. Photo-induced C-O bond cleavage is a known reaction for other aromatic ethers and esters, often proceeding through an excited triplet state. nih.gov This would result in the formation of a 2,4-dinitrophenoxy radical and a 2,4-dinitrophenyl radical, which could then undergo further reactions with solvents or other species.

Another potential pathway involves reactions of the nitro groups. The nitro groups in an excited state can participate in hydrogen abstraction from surrounding molecules or undergo photoreduction. Studies on other nitroaromatic compounds have shown that their photochemical fate is highly dependent on the chemical environment. For example, the photolysis of 2,4-dinitrophenol, a potential product of ether cleavage, can proceed through different mechanisms in aqueous versus organic media. nih.gov Furthermore, some dinitrophenyl ethers have been shown to act as fluorescence quenchers, a process that involves energy transfer from an excited fluorophore to the dinitrophenyl compound, which can sometimes be a precursor to chemical reaction. researchgate.net

Without direct experimental evidence, the exact quantum yields, product distribution, and mechanistic pathways for the photolysis of this compound remain speculative.

Table 2: Potential Photo-Induced Reactions for this compound

Reaction TypeProposed MechanismPotential Products
Photo-cleavageHomolytic cleavage of the C-O ether bond from an excited electronic state.2,4-dinitrophenoxy radical, 2,4-dinitrophenyl radical
PhotoreductionExcitation of a nitro group followed by hydrogen abstraction or electron transfer.Nitroso, hydroxylamino, or amino derivatives.

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is an unparalleled tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-resolution proton (¹H) NMR spectroscopy allows for the precise determination of the chemical environment of protons in a molecule. In bis(2,4-dinitrophenyl) ether, the aromatic protons of the two dinitrophenyl rings are expected to exhibit distinct signals due to the strong electron-withdrawing effects of the nitro groups and the ether linkage.

The protons on each dinitrophenyl ring are in three different chemical environments. The proton ortho to the ether linkage and meta to a nitro group (H-6), the proton meta to the ether linkage and ortho to a nitro group (H-5), and the proton ortho to two nitro groups (H-3). The significant deshielding effect of the nitro groups causes the aromatic proton signals to appear at low field (downfield) in the ¹H NMR spectrum, typically in the range of 7.0 to 9.0 ppm oregonstate.edudrugbank.com.

Based on data from analogous compounds such as 2,4-dinitrophenol (B41442), the following chemical shifts can be anticipated for the aromatic protons of this compound drugbank.comspectrabase.com:

H-3: This proton is positioned between two strongly electron-withdrawing nitro groups and is therefore expected to be the most deshielded, appearing at the lowest field.

H-5: This proton is ortho to one nitro group and meta to the ether oxygen, leading to significant deshielding.

H-6: This proton is ortho to the ether oxygen and meta to a nitro group, likely experiencing a slightly different shielding effect compared to H-5.

The ether linkage itself influences the chemical shifts of the adjacent aromatic protons. Protons on carbons adjacent to an ether oxygen typically resonate in the 3.4-4.5 ppm range libretexts.org. However, in an aromatic ether, this effect is observed as a modification of the aromatic proton shifts.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-3~8.8 - 9.0dJ ≈ 2-3
H-5~8.4 - 8.6ddJ ≈ 9, 2-3
H-6~7.5 - 7.7dJ ≈ 9

Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a single peak for each unique carbon atom chemicalbook.com. In this compound, the chemical shifts of the aromatic carbons are significantly influenced by the attached nitro groups and the ether oxygen.

The carbons directly bonded to the electron-withdrawing nitro groups (C-2 and C-4) are expected to be strongly deshielded and appear at a lower field in the ¹³C NMR spectrum chemicalbook.com. Conversely, the carbon atom attached to the ether oxygen (C-1) will also experience a downfield shift, typically in the range of 50-90 ppm for ethers, though this is modified by the aromatic system libretexts.orgpdx.edu. The remaining aromatic carbons will have chemical shifts determined by their position relative to the substituents.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful technique for directly probing the nitrogen atoms in a molecule. For nitroaromatic compounds, the ¹⁵N chemical shifts of the nitro groups are found in a characteristic range, typically between 340 and 385 ppm researchgate.net. Studies have shown a relationship between ¹⁵N NMR chemical shifts and the properties of polynitro aromatic compounds lukasiewicz.gov.plicm.edu.pl. The chemical shift of the nitrogen atoms in the nitro groups of this compound would provide valuable information about the electronic environment of these functional groups.

Interactive Data Table: Predicted ¹³C and ¹⁵N NMR Chemical Shifts for this compound
AtomPredicted Chemical Shift (ppm)
C-1~155 - 160
C-2~140 - 145
C-3~120 - 125
C-4~145 - 150
C-5~128 - 132
C-6~118 - 122
N (NO₂)~350 - 370

Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are invaluable for assigning the complex spectra of molecules like this compound. Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) allow for the determination of connectivity between atoms.

COSY (¹H-¹H Correlation): This experiment identifies protons that are spin-spin coupled to each other. In this compound, a COSY spectrum would show correlations between adjacent aromatic protons (e.g., H-5 and H-6), aiding in the unambiguous assignment of these signals elsevierpure.comnih.gov.

HSQC (¹H-¹³C Correlation): This technique establishes correlations between protons and the carbon atoms to which they are directly attached. An HSQC spectrum of this compound would link each proton signal to its corresponding carbon signal, confirming the assignments made from the 1D spectra elsevierpure.comnih.gov.

Recent advancements have introduced ultrafast 2D NMR methods that can acquire spectra in a single scan, which is particularly useful for analyzing mixtures containing dinitrophenyl (DNP) hyperpolarized substrates elsevierpure.comnih.govrsc.org.

Vibrational Spectroscopy for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Infrared (IR) spectroscopy, probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular functional groups, providing a molecular fingerprint.

The IR spectrum of this compound is dominated by the characteristic vibrations of the nitro groups and the ether linkage.

Nitro Group (NO₂) Vibrations: Nitroaromatic compounds exhibit two strong and distinct stretching vibrations for the NO₂ group. The asymmetric stretching vibration typically appears in the range of 1500-1570 cm⁻¹, while the symmetric stretching vibration is found between 1300-1370 cm⁻¹ uc.edu. These intense bands are diagnostic for the presence of nitro groups.

Ether (C-O-C) Vibrations: The C-O stretching vibrations in ethers give rise to strong absorptions in the fingerprint region of the IR spectrum. For aromatic ethers, two strong bands are typically observed: an asymmetric C-O-C stretch around 1200-1275 cm⁻¹ and a symmetric stretch near 1020-1075 cm⁻¹ libretexts.org. The IR spectrum of the closely related bis(p-nitrophenyl) ether shows characteristic absorptions in these regions nist.gov.

Aromatic C-H and C=C Vibrations: The spectrum will also display C-H stretching vibrations for the aromatic rings just above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1400-1600 cm⁻¹ region vscht.cz.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
NO₂Asymmetric Stretch1520 - 1560Strong
NO₂Symmetric Stretch1330 - 1360Strong
C-O-C (Aromatic Ether)Asymmetric Stretch1230 - 1270Strong
C-O-C (Aromatic Ether)Symmetric Stretch1030 - 1070Strong
Aromatic C=CRing Stretch1450 - 1600Medium to Weak
Aromatic C-HStretch3050 - 3150Medium to Weak

Note: These are predicted values based on data from analogous compounds.

Electronic Absorption and Emission Spectroscopy

Electronic absorption spectroscopy, primarily UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

For nitroaromatic compounds, the electronic spectrum is characterized by absorptions in the UV region. The presence of nitro groups on the aromatic ring leads to characteristic absorption bands. Studies on 2,4-dinitrophenol show absorption maxima that are sensitive to the solvent and pH researchgate.netresearchgate.net. In a neutral, non-aqueous environment, 2,4-dinitrophenol exhibits an absorption maximum around 350-360 nm researchgate.net. This absorption is attributed to π → π* transitions within the conjugated system of the benzene (B151609) ring and the nitro groups.

This compound is expected to have a similar UV-Vis absorption profile, with strong absorption bands in the UV region. The presence of two dinitrophenyl chromophores linked by an ether oxygen may lead to slight shifts in the absorption maxima compared to 2,4-dinitrophenol. The electronic absorption spectrum is a key parameter for quantitative analysis and for studying the photochemical properties of the compound nsf.govdigitellinc.com.

Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound
SolventPredicted λmax (nm)Molar Absorptivity (ε)
Ethanol~260, ~350To be determined experimentally
Acetonitrile (B52724)~260, ~350To be determined experimentally

Note: These are predicted values based on the absorption spectra of 2,4-dinitrophenol.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring Reaction Progress and Anionic Intermediate Formation

Ultraviolet-Visible (UV-Vis) spectroscopy serves as a critical tool for monitoring the progress of reactions involving this compound, particularly in nucleophilic aromatic substitution (SNAr) processes. The high electrophilicity of the dinitrophenyl rings facilitates attack by nucleophiles, leading to the formation of transient, highly colored intermediates known as Meisenheimer or anionic sigma complexes. scirp.org

The formation of these anionic sigma complexes is characterized by the appearance of strong absorption bands in the visible region of the spectrum, often resulting in a deep red coloration of the reaction mixture. scirp.org By monitoring the intensity of these characteristic absorption bands over time, the kinetics of the reaction and the formation and decay of these intermediates can be accurately tracked. For instance, in reactions with nucleophiles like methoxide (B1231860), the UV-Vis spectrum will show distinct new absorptions corresponding to the formation of the sigma complex, which are well-separated from the absorbance of the parent ether. scirp.org This technique provides valuable mechanistic insights into the SNAr reactions of this electron-deficient ether.

Steady-State Fluorescence Spectroscopy for Photophysical Property Characterization

The photophysical properties of this compound and related dinitrophenyl ethers have been investigated using steady-state fluorescence spectroscopy. These compounds are particularly noted for their ability to act as effective fluorescence quenchers. researchgate.net Due to the electron-withdrawing nature of the two nitro groups on each phenyl ring, the molecule possesses a low-lying LUMO (Lowest Unoccupied Molecular Orbital). This electronic feature facilitates processes like photoinduced electron transfer (PET) when in proximity to a fluorescent molecule (fluorophore).

Studies using model dinitrophenyl ether compounds demonstrate that they can quench the fluorescence of various fluorophores, such as tryptophan. researchgate.net The quenching mechanism often involves the transfer of an electron from the excited state of the fluorophore to the dinitrophenyl ether, a process that deactivates the fluorophore's excited state non-radiatively, thus reducing the observed fluorescence intensity. This quenching ability is a key characteristic of the compound's photophysical behavior and is crucial for understanding its interactions in various chemical and biological systems. researchgate.net

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable technique for the precise determination of the molecular weight and the elucidation of the fragmentation pathways of this compound. The electron ionization (EI) mass spectrum provides a detailed fingerprint of the molecule's fragmentation under energetic conditions. massbank.eu

The molecular ion peak (M+) confirms the compound's molecular weight. The fragmentation pattern is characteristic of polynitroaromatic compounds and is dominated by the sequential loss of its nitro (–NO₂) and nitroso (–NO) groups. massbank.eunih.gov Common fragmentation pathways observed include the loss of NO₂, O, and NO radicals from the parent ion. These fragmentation patterns are crucial for the structural confirmation of the compound and for its identification in complex mixtures.

A representative fragmentation pattern for this compound is detailed in the table below.

m/z Value Proposed Fragment Significance
346[C₁₂H₆N₄O₉]⁺Molecular Ion (M⁺)
300[M - NO₂]⁺Loss of a nitro group
270[M - NO₂ - NO]⁺Subsequent loss of a nitroso group
254[M - NO₂ - NO₂]⁺Loss of two nitro groups
183[C₆H₃N₂O₄]⁺2,4-dinitrophenoxy cation
167[C₆H₃N₂O₃]⁺Loss of oxygen from dinitrophenoxy
121[C₆H₃NO₂]⁺Loss of a second nitro group from dinitrophenoxy
75[C₅H₃O]⁺Phenyl fragment

Data sourced from MassBank Record MSBNK-Fac_Eng_Univ_Tokyo-JP003272. massbank.eu

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

The single-crystal structure reveals a non-planar, twisted conformation for this compound. The two 2,4-dinitrophenyl rings are significantly tilted with respect to each other, a feature quantified by the dihedral angle between the planes of the two aromatic rings. In analogous sulfur-containing structures, this dihedral angle is typically large, on the order of 77-79°. researchgate.netnih.gov This twisted arrangement minimizes steric hindrance between the two bulky ring systems.

The crystal packing of this compound is governed by a network of weak intermolecular interactions that create a stable, three-dimensional supramolecular architecture. While the molecule lacks strong hydrogen bond donors, the crystal structure is stabilized by numerous weak C–H···O hydrogen bonds. researchgate.net These interactions occur between the aromatic C–H groups and the oxygen atoms of the nitro groups on adjacent molecules.

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. derpharmachemica.com

For Bis(2,4-dinitrophenyl) ether, the HOMO is expected to be located primarily on the electron-rich ether oxygen atom and the phenyl rings, while the LUMO is anticipated to be distributed over the electron-deficient nitro groups and aromatic systems. This distribution makes the nitro group regions susceptible to nucleophilic attack.

ParameterDescriptionSignificance for this compound
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates the molecule's electron-donating capability.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates the molecule's electron-accepting capability, which is heightened by the presence of four nitro groups.
ΔE (HOMO-LUMO Gap)Energy difference between LUMO and HOMORelates to the chemical reactivity and kinetic stability of the molecule.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netuni-muenchen.de The MEP map illustrates the electrostatic potential on the molecule's surface, typically using a color-coded scheme. uni-muenchen.de Regions of negative potential (usually colored red) are electron-rich and are sites for electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. clinicsearchonline.org

In this compound, MEP surfaces are used to analyze the effect of the strongly electron-withdrawing nitro groups. researchgate.netnih.gov The analysis reveals significant positive potential around the nitro groups, highlighting their role as electrophilic centers. Conversely, a region of negative potential is expected around the ether oxygen atom, indicating its nucleophilic character. This visual representation of charge distribution is critical for understanding the molecule's reactivity and intermolecular interactions. researchgate.net

Quantum Chemistry and Intermolecular Interaction Analysis

The behavior of this compound in the solid state is governed by a complex network of intermolecular interactions. Quantum chemistry methods are employed to dissect and quantify these non-covalent forces, providing a detailed understanding of the crystal packing.

Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions within a crystal. researchgate.netresearchgate.net The Hirshfeld surface is generated based on the electron density of the molecule in the crystal, partitioning the crystal space into regions where the contribution from a specific molecule's electron density exceeds that of all others. scispace.com

By mapping properties like the normalized contact distance (dnorm) onto this surface, it is possible to identify key intermolecular contacts. nih.gov On a dnorm map, red areas indicate contacts shorter than the van der Waals radii sum (strong interactions), white areas represent contacts approximately equal to the van der Waals radii, and blue areas signify longer-range contacts. researchgate.net For energetic materials like this compound, this analysis helps to correlate crystal packing features with properties such as sensitivity. nih.gov

For this compound, with its abundance of oxygen, nitrogen, carbon, and hydrogen atoms, a variety of interactions are expected to stabilize the crystal lattice. The analysis of these plots allows for the deconstruction of the complex packing into individual contributions from specific non-covalent contacts. nih.gov

Intermolecular Contact TypeDescriptionExpected Significance in Crystal Packing
O···H / H···OInteractions between nitro-group oxygen and phenyl hydrogen atoms.A major contributor due to the high number of O and H atoms and the polarity of the C-H and N-O bonds.
H···HContacts between hydrogen atoms on adjacent phenyl rings.Often a significant contributor to the overall surface area due to the abundance of hydrogen atoms.
C···H / H···CInteractions involving the aromatic carbon framework and hydrogen atoms.Contributes to the overall van der Waals forces stabilizing the packing.
N···O / O···NContacts between the nitrogen and oxygen atoms of adjacent nitro groups.Can indicate close packing of the highly polar nitro groups.
C···Cπ-π stacking interactions between the aromatic rings of adjacent molecules.Important for stabilizing the crystal structure through dispersion forces.

The Localized Orbital Locator (LOL) is a computational tool used to analyze chemical bonding by visualizing regions of high electron localization. researchgate.net Derived from the kinetic energy density, LOL provides a clear picture of bonding and non-bonding electron pairs (such as lone pairs and covalent bonds). In an LOL map, areas with high values (approaching 1) indicate regions where electrons are highly localized, corresponding to covalent bonds and lone pairs, while areas with lower values suggest delocalized electrons. researchgate.net

This analysis offers a deeper understanding of the electronic structure beyond simple orbital diagrams. For this compound, LOL computations could provide detailed insights into the nature of the C-N bonds of the nitro groups, the C-O-C ether linkage, and the aromatic system. However, specific studies applying LOL computations to this compound have not been identified in the surveyed literature.

Reaction Pathway Modeling and Transition State Characterization

Computational Assessment of Energetic Landscapes and Activation Barriers

Detailed computational studies on the reaction pathways and transition states for the decomposition of this compound are crucial for understanding its stability and reactivity. While specific documented studies detailing the complete energetic landscape and activation barriers for this particular molecule are not extensively available in public literature, general principles of decomposition for energetic materials can be applied.

Theoretical investigations into the thermolysis of nitroaromatic compounds often focus on the initial bond-breaking steps, which are critical in determining the decomposition rate. For this compound, the primary decomposition pathways are hypothesized to involve the cleavage of the C-O ether linkage or the C-N bond of the nitro groups.

Computational modeling, typically employing Density Functional Theory (DFT), is the primary tool for mapping the potential energy surface of these reactions. By calculating the energies of the reactant, transition states, and products, a reaction profile can be constructed. The highest point on this profile, the transition state, determines the activation energy (Ea), a key parameter in chemical kinetics.

For a molecule like this compound, several competing decomposition pathways may exist, each with its own characteristic activation barrier. The pathway with the lowest activation energy will be the most favorable under thermal conditions. The stability of the resulting radical or ionic intermediates also plays a significant role in dictating the preferred reaction course.

Potential Initial Decomposition Step Description Expected Relative Activation Energy
C-O Bond HomolysisCleavage of the ether bond to form two 2,4-dinitrophenoxy radicals.High
C-N Bond HomolysisScission of a nitro group from one of the aromatic rings to form a dinitrophenyl radical and NO2.Moderate to High

This table is illustrative and based on general principles of chemical reactivity for similar compounds. Specific activation energies would require dedicated computational studies.

Development and Validation of Predictive Models for Structure-Reactivity Relationships

The prediction of the reactivity and sensitivity of energetic materials like this compound is a significant area of research. Historically, simple predictive models based on parameters like bond dissociation enthalpy and electrostatic potential have been used. However, these models have shown significant deviations from experimentally determined values for this class of compounds Current time information in नागपूर डिव्हिजन, IN.researchgate.net.

More recent and sophisticated models have been developed and validated, providing a more accurate understanding of structure-reactivity relationships. These modern approaches often utilize the crystal structure of the material to derive key predictive parameters.

One of the most effective modern techniques is Hirshfeld surface analysis . This method allows for the visualization and quantification of intermolecular interactions within the crystal lattice. By analyzing the close contacts between atoms on the surfaces of adjacent molecules, insights into the stability and sensitivity of the material can be gained. For instance, a high proportion of O···O contacts is often indicative of increased sensitivity Current time information in नागपूर डिव्हिजन, IN..

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a unique signature of the intermolecular interactions in the crystal. These plots display the distribution of distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface. The patterns and features of these plots can be correlated with the material's properties. For example, sharp spikes in the fingerprint plot can indicate specific strong interactions like hydrogen bonds, which can influence stability.

Quantitative Structure-Property Relationships (QSPRs) are also being developed to predict the properties of energetic materials. These statistical models correlate various calculated molecular descriptors with experimentally determined properties. For nitroaromatic compounds, these descriptors can include quantum mechanical parameters that provide insights into the mechanistic features governing their behavior Current time information in नागपूर डिव्हिजन, IN..

Predictive Model/Technique Key Principle Application to this compound
Older Models (e.g., Bond Dissociation Enthalpy) Correlate single molecular properties with sensitivity.Often provide inaccurate predictions for this compound class Current time information in नागपूर डिव्हिजन, IN.researchgate.net.
Hirshfeld Surface Analysis Analyzes intermolecular close contacts in the crystal structure.Helps to understand the trend of sensitivities by quantifying interactions like O···O contacts Current time information in नागपूर डिव्हिजन, IN.researchgate.net.
2D Fingerprint Plots Visualizes the frequency and nature of intermolecular interactions.Provides a "fingerprint" of the interactions that contribute to the crystal packing and stability.
Quantitative Structure-Property Relationships (QSPRs) Statistical models correlating molecular descriptors with properties.Can be developed to predict sensitivity and other properties based on a range of computational parameters Current time information in नागपूर डिव्हिजन, IN..

The application of these advanced computational models allows for a more nuanced and accurate prediction of the structure-property relationships for this compound and related energetic materials, moving beyond the limitations of older, simpler models Current time information in नागपूर डिव्हिजन, IN.researchgate.net.

Applications in Chemical Research and Functional Materials Design

Bis(2,4-dinitrophenyl) Ether as a Prototypical System in Organic Mechanistic Studies

The electron-deficient nature of the aromatic rings in this compound, arising from the strong electron-withdrawing properties of the nitro groups, makes it an important substrate for studying nucleophilic aromatic substitution (SNAr) reactions. These reactions are fundamental in organic synthesis, and dinitrophenyl ethers serve as model compounds to investigate their mechanisms.

In SNAr reactions involving dinitrophenyl ethers, a nucleophile attacks one of the electron-deficient aromatic rings, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer or sigma complex. scirp.org The stability and observability of these complexes provide valuable mechanistic insights. For example, the reaction of a polymer-bound 2,4-dinitrophenyl ether with a nucleophile like sodium methoxide (B1231860) allows for the spectroscopic observation of the formation of polymer-bound sigma complexes. scirp.org The study of such reactions helps in understanding the influence of the substrate structure, nucleophile, leaving group, and reaction medium on the rate and outcome of SNAr processes.

Research on related systems, such as the 2,4-dinitrophenyl ether of polyvinyl alcohol (PVA-DNP), demonstrates how the polymer backbone and neighboring functional groups can influence the formation and stability of these anionic sigma complexes. scirp.org Spectroscopic analyses, including NMR and UV-visible spectroscopy, are crucial in characterizing the intermediates and final products, thereby elucidating the reaction pathways. scirp.org

Role in the Engineering of Advanced Electron-Deficient Aromatic Polymers

The incorporation of the 2,4-dinitrophenyl ether moiety into polymer backbones is a strategy for developing advanced electron-deficient aromatic polymers. These materials are of interest for various applications, including as matrices for studying reaction mechanisms and as potential high-energy materials.

A notable example is the synthesis of the 2,4-dinitrophenyl ether of polyvinyl alcohol (PVA-DNP). scirp.org This electrophilic polymer is created by reacting polyvinyl alcohol with 1-fluoro-2,4-dinitrobenzene (B121222). The resulting polymer possesses the reactive dinitrophenyl ether units along its chain. The properties of such polymers can be tailored by controlling the degree of substitution of the hydroxyl groups on the PVA backbone. scirp.org

These functionalized polymers serve as platforms to investigate the chemistry of nitroaromatic compounds within a polymer matrix. For instance, the reaction of PVA-DNP with strong bases provides insights into how nitroaromatic explosives might interact with polymeric binders under specific conditions. scirp.org The study of these materials contributes to the broader understanding of polymer chemistry and the design of functional materials with specific electronic properties.

Design and Application of Dinitrophenyl Ether-Containing Chemodosimeters for Chemical Sensing

Dinitrophenyl ether derivatives are utilized as key components in the design of chemodosimeters, which are chemical sensors that undergo an irreversible reaction with an analyte to produce a signal. Specifically, they have been successfully employed in the development of fluorescent probes for the selective detection of biologically and environmentally important species.

These chemodosimeters are typically designed with a fluorophore unit that is chemically linked to a 2,4-dinitrophenyl ether group. In its initial state, the dinitrophenyl ether moiety acts as a quencher, rendering the molecule non-fluorescent. Upon selective reaction with a target analyte, the ether bond is cleaved, releasing the free fluorophore and causing a significant increase in fluorescence intensity.

One prominent application is in the detection of hydrogen sulfide (B99878) (HS⁻). researchgate.netfigshare.com Several probes have been developed where the 2,4-dinitrophenyl ether group is used as a reaction site for HS⁻. These probes are essentially non-fluorescent in their native state but exhibit a strong fluorescence turn-on response upon selective, HS⁻-induced hydrolysis of the ether linkage. researchgate.netfigshare.com This high selectivity allows for the detection of hydrogen sulfide in the presence of other biologically relevant anions, biothiols, and reactive oxygen species. researchgate.netfigshare.com

The sensing mechanism of dinitrophenyl ether-based chemodosimeters relies on a highly selective chemical reaction with the target analyte, which triggers a change in the optical properties of the system. For the detection of hydrogen sulfide, the principle is based on a unique HS⁻-induced hydrolysis of the 2,4-dinitrophenyl ether. researchgate.netfigshare.com

In a typical design, a fluorescent alcohol (a fluorophore) is masked by attaching it to a 2,4-dinitrophenyl group via an ether linkage. This "pro-fluorophore" is non-emissive. Hydrogen sulfide acts as a nucleophile that selectively attacks the electron-deficient aromatic ring of the dinitrophenyl ether, leading to the cleavage of the C-O ether bond. This reaction releases the highly fluorescent alcohol, resulting in a "turn-on" fluorescence signal. researchgate.netfigshare.com

The selectivity of this process is a key feature. Studies have shown that these chemodosimeters react specifically with HS⁻, with negligible interference from other common cellular species such as various anions (e.g., F⁻, Cl⁻, CN⁻), biothiols (e.g., glutathione, cysteine), and other reducing or oxidizing agents. researchgate.netfigshare.com This high selectivity is attributed to the specific reactivity of hydrogen sulfide towards the dinitrophenyl ether moiety under physiological conditions (e.g., pH 7.4). researchgate.netfigshare.com This principle has been successfully applied for the sensitive and selective detection of hydrogen sulfide both in vitro and in vivo. researchgate.netfigshare.com

Fundamental Investigations into Structure-Performance Correlations for Energetic Materials

This compound is a member of the nitroaromatic class of compounds, which are widely studied for their energetic properties. Research into this compound contributes to the fundamental understanding of structure-performance relationships in energetic materials. These studies aim to correlate molecular and crystal structure with key performance metrics like detonation velocity and sensitivity to stimuli such as impact and friction.

While trinitro aromatic compounds are generally more powerful, dinitrophenyl ethers have emerged as subjects of interest in modern explosives research, particularly in the development of insensitive munitions (IM). scirp.org The goal is to create energetic materials that are less sensitive to accidental detonation, have lower toxicity, and possess favorable physical properties like being melt-castable. scirp.org

The analysis of this compound and its analogues provides crucial data for validating and refining predictive models for the sensitivity of energetic materials. nih.govacs.org Older models based on parameters like bond dissociation enthalpy sometimes fail to accurately predict experimental sensitivity values. nih.govacs.org Newer approaches that utilize detailed crystal structure data, such as Hirshfeld surface analysis, offer a more nuanced understanding of intermolecular interactions and their influence on sensitivity, bringing theoretical predictions more in line with experimental observations. nih.govacs.orgresearchgate.net

A powerful method for understanding structure-property relationships is the comparative analysis of closely related molecules. By systematically altering the structure of a parent compound and measuring the resulting changes in properties, researchers can deduce key design principles. This compound has been studied alongside its analogues, such as bis(2,4,6-trinitrophenyl) ether and bis(2,4,6-trinitrophenyl) thioether, to this end. nih.govacs.org

These comparisons reveal how factors like the number of nitro groups and the nature of the bridging atom (oxygen vs. sulfur) affect energetic performance and sensitivity. For instance, increasing the number of nitro groups generally leads to higher energetic output but can also increase sensitivity. The analysis of the crystal structures of these compounds allows for a detailed examination of intermolecular contacts. Models like Hirshfeld surface analysis and fingerprint plot analysis can quantify these interactions and correlate them with experimentally determined sensitivity trends. nih.govacs.org

This comparative approach has been instrumental in understanding why older predictive models for sensitivity can be inaccurate and has highlighted the importance of crystal structure in determining the properties of an energetic material. nih.govacs.org The insights gained from comparing this compound with its analogues are crucial for the future rational design of new energetic molecules with tailored performance and safety characteristics. nih.govacs.orgresearchgate.net

Data Tables

Table 1: Comparative Sensitivity Data for Nitroaromatic Ethers and Thioethers This table presents experimentally determined sensitivity data for this compound and its analogues. Lower values indicate higher sensitivity.

CompoundImpact Sensitivity (J)Friction Sensitivity (N)
This compound> 40360
Bis(2,4,6-trinitrophenyl) ether20240
Bis(2,4,6-trinitrophenyl) thioether30360

Source: Data derived from studies on structure-property relationships in energetic materials. nih.govacs.org

Table 2: Calculated Energetic Performance for Nitroaromatic Ethers and Thioethers This table shows calculated performance parameters based on the EXPLO5 V6.04 code, providing a theoretical comparison of the energetic output of this compound and related compounds.

CompoundDensity (g·cm⁻³)Detonation Velocity (m·s⁻¹)Detonation Pressure (GPa)Heat of Explosion (kJ·kg⁻¹)
This compound1.66730121.63901
Bis(2,4,6-trinitrophenyl) ether1.76811928.54536
Bis(2,4,6-trinitrophenyl) thioether1.83828230.74252

Source: Data derived from computational studies of energetic materials. nih.govacs.org

Environmental Fate and Mechanistic Degradation Studies

Abiotic Degradation Pathways of Diaryl Ethers

Abiotic degradation encompasses chemical and physical processes that occur in the environment without the direct involvement of biological organisms. For diaryl ethers, these pathways primarily include photochemical and hydrolytic decomposition.

Photochemical decomposition, or photolysis, is a process where light energy drives chemical reactions. For diaryl ethers, this can lead to the cleavage of the stable ether bond. The absorption of ultraviolet (UV) or visible light can excite the molecule to a higher energy state, making it more susceptible to bond breaking.

Research on diaryl ethers has demonstrated that photocatalysis can significantly enhance their degradation. For instance, uranyl-photocatalyzed hydrolysis of diaryl ethers has been shown to cleave the C–O bond to produce phenols under ambient temperature and pressure with visible light stimulation. This process involves a single electron transfer from the diaryl ether to the excited uranyl cation, followed by an oxygen atom transfer from water.

While specific photochemical studies on Bis(2,4-dinitrophenyl) ether are not extensively documented, the principles of diaryl ether photolysis are applicable. The nitro groups on the phenyl rings are strong electron-withdrawing groups, which can influence the electronic transitions and the subsequent photochemical reactivity of the molecule.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The ether linkage in diaryl ethers is generally stable to hydrolysis under neutral pH conditions. However, the reaction can be facilitated under acidic or basic conditions, or in the presence of catalysts.

The electron-withdrawing nature of the two nitro groups on each phenyl ring in this compound makes the aromatic carbons attached to the ether oxygen highly electrophilic. This electronic property renders the molecule susceptible to nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile, such as a hydroxide (B78521) ion (OH⁻), can attack the aromatic ring, leading to the cleavage of the ether bond. This process would result in the formation of 2,4-dinitrophenol (B41442) and a corresponding substituted phenol.

Studies on the degradation of glycerol (B35011) dialkyl glycerol tetraethers have shown that ether bond hydrolysis is a key step in their environmental fate, yielding alcohol derivatives plymouth.ac.uk. While the structure is different, it highlights the potential for hydrolytic cleavage of ether bonds in the environment.

Biotic Transformation and Microbial Degradation Mechanisms

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial pathway for the removal of many persistent organic pollutants from the environment.

The biodegradation of diaryl ethers, including halogenated and non-halogenated congeners, has been observed in various microorganisms. While non-halogenated diaryl ethers can be degraded under aerobic conditions, specialized microbial strains are often required for the breakdown of more complex or substituted derivatives nih.gov.

Studies have identified bacteria from the genera Sphingomonas and Pseudomonas as being capable of degrading diaryl ethers like dibenzofuran (B1670420) and dibenzo-p-dioxin (B167043) semanticscholar.org. These bacteria typically initiate the degradation process through dioxygenase-catalyzed reactions. Anaerobic methanogenic consortia have also demonstrated the ability to dehalogenate polyhalogenated diaryl ethers nih.gov.

For nitroaromatic compounds like 2,4-dinitrophenol (a potential degradation product of this compound), both aerobic and anaerobic microbial degradation has been reported. Aerobic degradation often involves the reduction of the nitro groups to amino groups, followed by ring cleavage hibiscuspublisher.com. For instance, Rhodococcus sp. has been observed to degrade 2,4-DNP hibiscuspublisher.com. Under anoxic conditions, the presence of iron oxides like goethite has been shown to promote the biodegradation of 2,4-DNP by microbial communities that include Actinobacteria nih.gov.

Table 1: Microbial Species Involved in the Degradation of Diaryl Ethers and Related Compounds
MicroorganismCompound ClassDegradation ConditionKey Findings
Sphingomonas sp.Diaryl ethers (Dibenzofuran, Dibenzo-p-dioxin)AerobicInitiates degradation via dioxygenase attack. semanticscholar.org
Pseudomonas sp.Diaryl ethersAerobicInvolved in the degradation of various diaryl ethers. semanticscholar.org
Anaerobic methanogenic consortiaPolyhalogenated diaryl ethersAnaerobicCapable of near-complete dehalogenation. nih.gov
Rhodococcus sp.2,4-DinitrophenolAerobicInvolved in the liberation of the nitro group. hibiscuspublisher.com
Actinobacteria2,4-DinitrophenolAnoxic (with goethite)Abundance increased in the presence of goethite, enhancing degradation. nih.gov

The microbial breakdown of aromatic compounds is facilitated by a diverse array of enzymes. For diaryl ethers, the initial step often involves the action of oxygenases.

Dioxygenases: These enzymes incorporate both atoms of a molecular oxygen (O₂) into the substrate. In the bacterial degradation of dibenzofuran and dibenzo-p-dioxin, dioxygenases attack the aromatic ring to form unstable hemiacetals, which then undergo further transformation leading to ether bond cleavage and the formation of catechols semanticscholar.org.

Monooxygenases: These enzymes incorporate one atom of molecular oxygen into the substrate. While more common in eukaryotes, bacterial monooxygenases can also be involved in the initial steps of aromatic compound degradation.

Laccases and Peroxidases: These are non-specific enzymes that can be involved in the degradation of a wide range of phenolic and aromatic compounds. Laccases, for example, have been successfully used in immobilized form to degrade 2,4-dinitrophenol, achieving over 90% removal in aqueous solutions nih.gov. Fungi are known to secrete non-specific enzymes like lignin (B12514952) peroxidases that can transform chlorinated dibenzofurans and dibenzo-p-dioxins nih.gov.

The enzymatic degradation of this compound would likely proceed through an initial attack on one of the aromatic rings, leading to hydroxylation and subsequent ring cleavage, or through direct cleavage of the ether bond.

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater through oxidation with highly reactive hydroxyl radicals (•OH). AOPs are particularly effective for the degradation of recalcitrant or toxic compounds that are resistant to conventional biological treatments researchgate.net.

The Fenton reaction is a prominent AOP that involves the use of hydrogen peroxide (H₂O₂) in the presence of ferrous iron (Fe²⁺) as a catalyst to generate hydroxyl radicals.

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

These hydroxyl radicals are powerful, non-selective oxidizing agents that can attack organic molecules, leading to their mineralization, i.e., conversion to carbon dioxide, water, and inorganic ions.

Studies on the degradation of 2,4-dinitrophenol have shown that the Fenton and photo-Fenton (Fenton reaction enhanced by UV light) processes are highly effective in its destruction and detoxification researchgate.netkirj.ee. The combination of hydrodynamic cavitation with the Fenton process has also been investigated and shown to enhance the degradation of 2,4-DNP researchgate.net. Other AOPs, such as ozonation combined with H₂O₂ and UV radiation, have also proven successful in degrading 2,4-DNP kirj.ee.

Given the robust nature of the diaryl ether bond and the stability conferred by the nitroaromatic rings, AOPs like the Fenton reaction represent a promising technology for the remediation of water contaminated with this compound.

Table 2: Advanced Oxidation Processes for the Degradation of 2,4-Dinitrophenol
AOP MethodKey Reagents/ConditionsEffectiveness
Fenton TreatmentFe²⁺, H₂O₂Effective for degradation and toxicity removal. researchgate.net
Photo-FentonFe²⁺, H₂O₂, UV lightEnhanced degradation compared to the standard Fenton process. researchgate.net
Ozonation with H₂O₂ and UVO₃, H₂O₂, UV lightSuccessful degradation, with rates dependent on H₂O₂ concentration. kirj.ee
Hydrodynamic Cavitation with FentonHC, FeSO₄, H₂O₂Process intensification and enhanced degradation. researchgate.net

Future Directions and Emerging Research Opportunities

Integration with Sustainable Chemistry and Green Synthesis Methodologies

The future synthesis of Bis(2,4-dinitrophenyl) ether is increasingly steering towards the principles of sustainable and green chemistry. The traditional synthesis routes for nitroaromatic compounds often involve harsh reaction conditions and the use of hazardous reagents, leading to significant environmental concerns. Consequently, a key area of future research will be the development of more environmentally benign synthetic protocols.

The focus will be on the implementation of greener solvents, such as supercritical fluids or water-based systems, to replace volatile and toxic organic solvents. Furthermore, the exploration of solid acid catalysts or enzyme-catalyzed reactions could offer milder and more selective alternatives to conventional acid catalysts. The principles of atom economy will also be central, aiming to design synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Research into flow chemistry processes for the nitration and etherification steps could also provide safer and more efficient manufacturing methods with better control over reaction parameters and reduced risk of hazardous incidents.

Key areas for green synthesis development include:

Catalyst Innovation: Development of reusable and non-toxic catalysts.

Alternative Solvents: Utilization of aqueous media, ionic liquids, or solvent-free conditions.

Energy Efficiency: Employing microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption.

Renewable Feedstocks: Investigating bio-based starting materials for the synthesis of the aromatic backbone.

Expanded Applications in Supramolecular Chemistry and Molecular Recognition Phenomena

The electron-deficient nature of the 2,4-dinitrophenyl moieties in this compound makes it a compelling candidate for applications in supramolecular chemistry and molecular recognition. The aromatic rings, rendered electron-poor by the nitro groups, can participate in strong π-π stacking interactions with electron-rich aromatic systems. This property can be exploited in the design of host-guest complexes and self-assembling molecular architectures.

Future research is anticipated to explore the potential of this compound as a molecular receptor for electron-rich guest molecules. By incorporating this unit into larger macrocyclic or cage-like structures, it may be possible to create highly selective sensors for environmental pollutants or biologically important molecules. The ether linkage provides a degree of conformational flexibility that could be tuned to optimize binding affinities and selectivities.

Prospective research directions in this area are summarized in the following table:

Research AreaPotential Application of this compound
Host-Guest Chemistry As a host for electron-rich aromatic guests.
Self-Assembly As a building block for supramolecular polymers and gels.
Molecular Sensing In the development of colorimetric or fluorescent sensors.
Crystal Engineering To control the packing of molecules in the solid state.

While direct research on the supramolecular chemistry of this compound is still emerging, the well-established ability of the related 2,4-dinitrophenol (B41442) to form inclusion complexes with hosts like β-cyclodextrin suggests a strong potential for the ether derivative in this field.

Refinement and Development of Novel Computational Tools for Predicting Ether Reactivity

The accurate prediction of the reactivity and properties of energetic materials like this compound is crucial for both safety and the rational design of new materials. Future research will focus on the refinement and development of novel computational tools to better model the behavior of such compounds.

Current computational methods, such as Density Functional Theory (DFT), provide valuable insights into reaction mechanisms and electronic structures. However, for complex systems like nitroaromatic ethers, there is a need for more accurate and efficient computational models. The development of machine learning algorithms trained on large datasets of experimental and computational data for related compounds could lead to highly predictive models for properties such as thermal stability, sensitivity to impact, and reactivity in various chemical environments.

Future advancements in computational chemistry will likely focus on:

Improved Force Fields: Developing more accurate parameters for molecular dynamics simulations of energetic materials.

Machine Learning Models: Creating predictive tools for reactivity and stability based on molecular structure.

Multi-scale Modeling: Combining quantum mechanical calculations with classical simulations to model complex phenomena over different length and time scales.

Quantitative Structure-Activity Relationship (QSAR) models: Refining these models with descriptors specifically tailored for nitroaromatic compounds to predict their biological and toxicological properties more accurately.

These advanced computational tools will not only enhance our understanding of the fundamental chemistry of this compound but also accelerate the discovery of new derivatives with desired properties.

Exploration of New Chemical Transformations and Functional Derivatizations

The chemical structure of this compound offers multiple sites for chemical modification, opening up possibilities for the synthesis of a wide range of novel derivatives with tailored properties. The high reactivity of the 2,4-dinitrophenyl rings towards nucleophilic aromatic substitution (SNAr) is a particularly promising avenue for functionalization.

Future research is expected to explore the reaction of this compound with a variety of nucleophiles to introduce new functional groups. For instance, reaction with amines, thiols, or alkoxides could lead to the synthesis of new dyes, ligands for metal complexes, or precursors to advanced materials. This approach is exemplified by the synthesis of 2,4-dinitrophenyl ether of polyvinyl alcohol, where the polymer acts as a nucleophile in an SNAr reaction.

Potential new chemical transformations and derivatizations are outlined below:

Reaction TypePotential ReagentsPotential Products/Applications
Nucleophilic Aromatic Substitution (SNAr) Amines, thiols, alkoxides, azidesNovel dyes, energetic materials, functional polymers
Reduction of Nitro Groups Catalytic hydrogenation, metal hydridesAmino-substituted ethers for polymer synthesis
Reactions at the Ether Linkage Strong acids or basesCleavage to form 2,4-dinitrophenol and derivatives
Electrophilic Aromatic Substitution (Limited by deactivating nitro groups)Further functionalization of the aromatic rings

The exploration of these transformations will not only expand the chemical space accessible from this compound but also pave the way for the development of new materials with applications in diverse fields, from materials science to medicinal chemistry.

Q & A

Basic: How can reaction conditions be optimized to improve the synthesis yield of bis(2,4-dinitrophenyl) ether?

Methodological Answer:
Synthesis optimization involves adjusting molar ratios, solvent selection, and purification methods. For example, in the preparation of 2,4-dinitrophenyl phenyl ether, a molar ratio of 4:4:1 (phenol:sodium:1-chloro-2,4-dinitrobenzene) in ether at room temperature yielded 78% after crystallization from methanol . Comparatively, 2,4-dinitrophenyl ethyl ether achieved 72.3% yield under similar condensation conditions . Key parameters include:

  • Solvent : Ether facilitates sodium-phenolate formation.
  • Work-up : Dilute NaOH removes unreacted phenol, and anhydrous MgSO₄ ensures dryness.
  • Purification : Methanol crystallization enhances purity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.